![molecular formula C20H21NO5 B3440189 (2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone](/img/structure/B3440189.png)
(2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone
Overview
Description
(2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone is 355.14197277 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
BI-9564 has shown potential in cancer research. It has been observed to decrease the development of tumors and enhance the survival rate in treated mice . This suggests that BI-9564 could be a promising compound for future cancer treatments.
Epigenetic Studies
BI-9564 is an epigenetic chemical probe . Epigenetics is the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself. As an epigenetic probe, BI-9564 can help researchers understand how genes are turned on or off in different cells and stages of development.
Protein Inhibition
BI-9564 is known to block BRD9 (bromodomain-containing protein 9) and BRD7 (bromodomain-containing protein 7) . It is sevenfold more effective on BRD9 and fourfold more effective on BRD7 . This makes it a valuable tool for studying the function of these proteins and their role in various biological processes.
Structural Genomics
BI-9564 is available through a partnership with the Structural Genomics Consortium . Structural genomics aims to describe the 3-dimensional structure of every protein encoded by a given genome. This compound could help in understanding the structure-function relationship of proteins.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)6-8-18-19(14)15(11-26-18)20(23)13-9-12(24-3)5-7-17(13)25-4/h5-9,11,22H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVWZVKLZZGFET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=C(C=CC(=C3)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.